1-tert-butyl-1,2-dihydro-3H-indazol-3-one
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Overview
Description
1-tert-butyl-2,3-dihydro-1H-indazol-3-one is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The tert-butyl group attached to the nitrogen atom in the indazole ring enhances the compound’s stability and lipophilicity, making it a valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-tert-butyl-2,3-dihydro-1H-indazol-3-one can be synthesized through several methods. One common approach involves the cyclization of hydrazones with appropriate ketones under acidic conditions. Another method includes the use of copper(I)-mediated one-pot synthesis, which provides moderate to good yields (55%-72%) and is tolerant of various functional groups on the aromatic ring .
Industrial Production Methods: Industrial production of 1-tert-butyl-2,3-dihydro-1H-indazol-3-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-tert-butyl-2,3-dihydro-1H-indazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents into the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while substitution reactions can produce a variety of substituted indazoles.
Scientific Research Applications
1-tert-butyl-2,3-dihydro-1H-indazol-3-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: The compound is utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-tert-butyl-2,3-dihydro-1H-indazol-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
1H-indazole: A parent compound with similar structural features but lacking the tert-butyl group.
2,3-dihydro-1H-indazole: A closely related compound with similar biological activities.
1-tert-butyl-1H-indazole: Another derivative with a tert-butyl group but different substitution patterns.
Uniqueness: 1-tert-butyl-2,3-dihydro-1H-indazol-3-one is unique due to its specific substitution pattern, which enhances its stability and lipophilicity. This makes it particularly valuable for applications requiring high stability and bioavailability.
Properties
Molecular Formula |
C11H14N2O |
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Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-tert-butyl-2H-indazol-3-one |
InChI |
InChI=1S/C11H14N2O/c1-11(2,3)13-9-7-5-4-6-8(9)10(14)12-13/h4-7H,1-3H3,(H,12,14) |
InChI Key |
NKFKRFNLZCQINV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C2=CC=CC=C2C(=O)N1 |
Origin of Product |
United States |
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